Potassium palmitate-1,2,3,4-13C4
Description
Significance of Stable Isotope Tracers in Biochemistry and Systems Biology
Stable isotope tracers have become indispensable tools in biochemistry and systems biology, allowing scientists to unravel the complexities of metabolic networks. nih.govspringernature.com These tracers are physiologically indistinguishable from their naturally occurring counterparts, enabling them to be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without perturbing the system under study. bitesizebio.comnumberanalytics.com This methodology provides unparalleled insights into the wiring of cellular metabolism. nih.govspringernature.com
Advantages over Radioisotopes in Metabolic Flux Analysis
While radioisotopes were historically used for metabolic tracing, stable isotopes offer several key advantages. nih.gov Primarily, stable isotopes are non-radioactive, which eliminates the safety concerns and radioactive waste associated with radioisotopes. firsthope.co.innih.gov This makes them safer for researchers to handle and suitable for use in human studies. numberanalytics.comnih.gov Furthermore, modern analytical techniques like high-resolution mass spectrometry provide more precise information about the fate of stable isotope tracers compared to what can be achieved with radioactive tracing. nih.gov
Principles of Carbon-13 Labeling for Pathway Elucidation
Carbon-13 (¹³C) is a widely used stable isotope for tracing metabolic pathways. researchgate.net The principle behind ¹³C labeling involves introducing a substrate, such as glucose or a fatty acid, where some or all of the ¹²C atoms have been replaced with ¹³C atoms. nih.govnih.gov As the organism metabolizes this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. nih.govyoutube.com By analyzing the mass distribution of these metabolites using mass spectrometry, researchers can determine the relative activities of different metabolic pathways. princeton.edunih.gov For example, the pattern of ¹³C labeling in lactate (B86563) can reveal the relative fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Overview of Palmitate Metabolism and its Physiological Importance
Palmitic acid is the most common saturated fatty acid in the human body, making up 20-30% of total fatty acids. nih.govnih.gov It can be obtained from the diet or synthesized endogenously. nih.govnih.gov Palmitic acid plays several crucial physiological roles, including being a key component of cell membranes, a precursor for the synthesis of other fatty acids, and a substrate for protein modification through a process called palmitoylation. nih.govwikipedia.org The concentration of palmitic acid in tissues is tightly regulated to maintain cellular homeostasis. nih.govnih.gov
Role of Positional Carbon-13 Labeling in Fatty Acid Tracers
Positional labeling, where specific carbon atoms in a molecule are labeled with ¹³C, provides a more detailed view of metabolic processes compared to uniform labeling. youtube.com This technique is particularly valuable for studying fatty acid metabolism.
Specific Labeling of Potassium Palmitate-1,2,3,4-13C4
Potassium palmitate-1,2,3,4-¹³C₄ is a specialized isotopic tracer where the first four carbon atoms of the palmitate molecule are labeled with Carbon-13. ontosight.aisigmaaldrich.com This specific labeling pattern allows researchers to precisely track the initial segments of the fatty acid as it undergoes metabolic processing. ontosight.ai
Implications of 1,2,3,4-13C4 Labeling for Tracing Beta-Oxidation and Elongation
The unique labeling of Potassium palmitate-1,2,3,4-¹³C₄ has significant implications for studying two key processes in fatty acid metabolism: beta-oxidation and elongation.
During beta-oxidation , fatty acids are broken down to produce acetyl-CoA. When cells are supplied with palmitate-¹³C₄, the process of beta-oxidation will yield acetyl-CoA molecules that are labeled with two ¹³C atoms (M+2 acetyl-CoA). nih.gov The detection of M+2 labeled intermediates of the citric acid cycle, which is fueled by acetyl-CoA, provides direct evidence of the fatty acid's breakdown. nih.gov For example, in a study using rat hearts perfused with [1,2,3,4-¹³C₄]palmitic acid, the presence of M+2 myristoylcarnitine (B1233240) and M+2 acetylcarnitine confirmed the beta-oxidation of the supplied labeled palmitate. nih.gov
Conversely, fatty acid elongation is the process of adding two-carbon units to an existing fatty acid chain. When palmitate-¹³C₄ undergoes beta-oxidation to produce M+2 acetyl-CoA, this labeled acetyl-CoA can then be used to elongate other fatty acid molecules. nih.gov For instance, the same rat heart study demonstrated that the M+4 palmitoyl-CoA was elongated to M+6 stearoyl-CoA and M+6 arachidyl-CoA, indicating that the two-carbon units for elongation were derived from the beta-oxidation of the labeled palmitate. nih.gov This demonstrates that the specific 1,2,3,4-¹³C₄ labeling pattern allows for the simultaneous tracing of both catabolic (beta-oxidation) and anabolic (elongation) pathways of fatty acid metabolism.
Interactive Data Table: Tracing Palmitate Metabolism with ¹³C₄ Labeling
The following table summarizes the expected labeling patterns of key metabolites when using Potassium palmitate-1,2,3,4-¹³C₄ as a tracer.
| Metabolite | Expected Labeling Pattern | Metabolic Process Indicated |
| Palmitoylcarnitine | M+4 | Uptake of labeled palmitate |
| Myristoylcarnitine | M+2 | Beta-oxidation |
| Acetyl-CoA/Acetylcarnitine | M+2 | Beta-oxidation |
| Stearoylcarnitine | M+6 | Elongation |
| Arachidylcarnitine | M+6 | Elongation |
Historical Context and Evolution of 13C-Metabolic Flux Analysis (13C-MFA)
The concept of using isotopes to trace metabolic pathways dates back to the 1930s with the pioneering work of Rudolf Schoenheimer, who used deuterium-labeled fatty acids to study lipid metabolism in mice. nih.gov However, the widespread application of carbon-13 (¹³C) as a tracer and the development of sophisticated analytical and computational tools have led to the emergence of ¹³C-Metabolic Flux Analysis (¹³C-MFA) as a cornerstone of modern metabolic research. nih.govnih.gov
Initially developed in the 1980s and 1990s, ¹³C-MFA has evolved from a specialized technique to a more accessible and powerful method for quantifying intracellular metabolic fluxes. nih.govnih.govfrontiersin.org This evolution has been driven by advancements in mass spectrometry, which allows for precise measurement of ¹³C labeling patterns in metabolites, and the development of sophisticated computational models to interpret this data. nih.govfrontiersin.org ¹³C-MFA is now widely used to investigate the metabolism of various organisms, from microbes to mammals, and to identify metabolic bottlenecks in engineered microorganisms for the production of biochemicals. nih.gov The technique has also proven invaluable in understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders. frontiersin.orgbioscientifica.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(1,2,3,4-13C4)hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i13+1,14+1,15+1,16+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-OZGJQOAZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745757 | |
| Record name | Potassium (1,2,3,4-~13~C_4_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-82-3 | |
| Record name | Potassium palmitate-1,2,3,4-13C4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173021823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (1,2,3,4-~13~C_4_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PALMITATE-1,2,3,4-C4 C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V399CRK0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Potassium Palmitate 1,2,3,4 13c4: a Tool for Tracing Fatty Acid Metabolism
Potassium palmitate-1,2,3,4-13C4 is a specialized, isotopically labeled compound designed for use in metabolic research. researchgate.net It is the potassium salt of palmitic acid, a common 16-carbon saturated fatty acid, where the first four carbon atoms of the palmitate molecule have been replaced with the stable isotope carbon-13. researchgate.netckisotopes.com This specific labeling pattern allows researchers to precisely trace the initial steps of palmitate metabolism within a biological system.
The primary application of this compound is in studies of fatty acid metabolism, lipidomics, and the investigation of metabolic disorders such as obesity and diabetes. ontosight.airesearchgate.net By introducing this labeled compound, scientists can track the incorporation of palmitate into various lipid species, its oxidation for energy production, and its role in cellular signaling pathways. ontosight.airesearchgate.net
Research Findings Enabled by Labeled Palmitate Tracing
Experimental Design Considerations for Isotopic Tracing
Potassium palmitate-1,2,3,4-13C4 is a stable isotope-labeled fatty acid used as a tracer in metabolic research to investigate the pathways of palmitate and other lipids. ontosight.ai The four carbon-13 (¹³C) atoms at the beginning of the fatty acid chain allow researchers to track the metabolism of palmitate through various biochemical processes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai Careful experimental design is crucial for obtaining meaningful and accurate data from studies employing this tracer.
Achieving Isotopic Steady State vs. Non-Steady State Approaches
A key consideration in the design of isotopic tracing studies is whether to aim for an isotopic steady state or to utilize a non-steady state approach.
Isotopic Steady State: This is achieved when the isotopic enrichment of the tracer in the plasma and relevant tissue pools remains constant over time. researchgate.net Reaching a steady state allows for the calculation of metabolic flux rates based on the stable enrichment levels of the tracer and its metabolites. researchgate.net This approach is founded on the principle that at a metabolic steady state, the rates of all metabolic reactions are constant. researchgate.net A priming dose of the tracer is often administered at the beginning of the infusion to help achieve isotopic equilibrium more rapidly. nih.gov
Non-Steady State: In this approach, the rate of change of isotopic enrichment is measured over time, particularly during the initial phase after tracer administration. researchgate.net This method can provide insights into the kinetics of a metabolic pathway and the time it takes for different metabolite pools to become labeled. researchgate.net Non-steady-state analysis can be particularly useful for studying dynamic systems or when achieving a true steady state is not feasible.
The choice between these two approaches depends on the specific research question. Steady-state methods are generally preferred for quantifying pathway fluxes under stable conditions, while non-steady-state approaches are valuable for understanding the dynamic aspects of metabolism.
Tracer Infusion and Administration Protocols
The administration of this compound is a critical step that must be carefully controlled to ensure accurate and reproducible results.
Preparation: The tracer, often supplied as a potassium salt, is typically complexed with fatty acid-free albumin to mimic its natural transport in the bloodstream. nih.govnih.gov The solution is usually heated and sonicated to ensure the tracer is fully dissolved and bound to the albumin. nih.gov The final concentration and isotopic enrichment of the infusate are carefully measured before administration. nih.gov
Administration: In animal studies, the tracer is commonly administered via a constant intravenous infusion using a syringe pump. nih.gov This method allows for precise control over the rate of tracer delivery, which is essential for achieving and maintaining an isotopic steady state. The infusion site, such as a tail vein in rats, is chosen to ensure efficient delivery into the systemic circulation. nih.gov
Ex Vivo and In Vitro Model Systems
Ex vivo and in vitro models provide controlled environments to study the metabolic fate of this compound at the cellular and organ level, free from the systemic complexities of a whole organism.
Cell Culture Studies (e.g., Primary Hepatocytes, Cancer Cells, Microbial Cultures)
Cell culture systems are invaluable for dissecting the intracellular pathways of fatty acid metabolism.
Primary Hepatocytes: These cells are a gold standard for studying liver-specific metabolic functions. nih.gov Isolated primary hepatocytes can be used to investigate how fatty acids like palmitate are taken up, stored as lipids, and oxidized for energy. nih.gov The use of this compound in hepatocyte cultures allows for the detailed tracing of these metabolic routes.
Cancer Cells: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. nih.gov Isotopic tracers such as ¹³C-labeled glucose and glutamine are used to probe these changes. nih.gov Similarly, this compound can be used to study the role of fatty acid oxidation and lipid synthesis in cancer cell bioenergetics and signaling. Some research has explored the role of mitochondrial potassium channels in cancer cell death, suggesting a potential area of investigation for labeled fatty acids. nih.gov
Microbial Cultures: The metabolic capabilities of microorganisms can be explored using stable isotope tracers. Microbiologically tested versions of labeled palmitate are available for such applications, enabling studies of fatty acid metabolism in bacteria, yeast, and other microbes. isotope.com
When using palmitate in cell culture, it is often recommended to complex it with albumin at physiological ratios to avoid cytotoxic effects that can occur when cells are exposed to high concentrations of free fatty acids. nih.gov
Isolated Organ Perfusion (e.g., Perfused Rat Heart)
The isolated perfused organ system allows for the study of organ-specific metabolism in a controlled setting. The isolated perfused rat heart, for example, is a classic model for studying cardiac metabolism and function. By perfusing the heart with a solution containing this compound, researchers can directly measure the uptake and oxidation of palmitate by the heart muscle, providing insights into cardiac energy metabolism under various physiological and pathological conditions.
In Vivo Animal Models (e.g., Mice, Rats, Non-Human Primates)
In vivo animal models are essential for understanding the integrated physiological and metabolic effects of fatty acids in a whole organism.
Mice and Rats: Rodent models are widely used in metabolic research due to their well-characterized physiology and the availability of genetic models. nih.gov Studies in rats have used constant intravenous infusions of ¹³C-labeled palmitate to measure its incorporation into various lipid pools in tissues like muscle. nih.gov Such studies provide valuable data on whole-body fatty acid metabolism and its regulation.
Non-Human Primates: Non-human primates (NHPs) offer a closer physiological model to humans and are used in later stages of translational research. nih.govnih.gov Pharmacokinetic and biodistribution studies in NHPs can provide crucial information on the whole-body distribution and clearance of tracers and their metabolites. nih.govnih.gov
These in vivo studies, often involving tracer infusion followed by tissue collection and analysis, allow for a comprehensive understanding of how fatty acid metabolism is regulated in different organs and how it is altered in disease states. nih.gov
Dietary Manipulations and Metabolic Perturbations
Potassium palmitate-1,2,3,4-¹³C₄ is a valuable tracer for investigating the metabolic fate of dietary palmitate under various physiological and pathological conditions. By incorporating this isotopically labeled fatty acid into diets or administering it intravenously, researchers can track its absorption, distribution, and transformation within biological systems. This approach is particularly insightful for studying metabolic perturbations, such as those seen in insulin (B600854) resistance and type 2 diabetes.
In studies of metabolic disorders, this labeled compound helps to elucidate how excess fatty acids are handled by different tissues. For instance, research on palmitate-induced oxidative stress and insulin resistance in skeletal muscle cells has utilized ¹H NMR-based metabolomics to identify significant changes in metabolite levels, including serine, lysine, and alanine, following exposure to palmitic acid. nih.gov Such studies provide a metabolic fingerprint associated with the development of insulin resistance. nih.gov
Furthermore, investigations using uniformly ¹³C-labeled palmitate ([U-¹³C]palmitate) in fasting mice have demonstrated the liver's central role as a buffer for excess circulating fatty acids. thieme-connect.comresearchgate.net In these studies, the tracer was tracked into hepatic triglycerides and phosphatidylcholine, confirming that the liver is a primary site for the storage of excess fatty acids during periods of fasting. thieme-connect.comresearchgate.net
Studies on human subjects with type 2 diabetes have also employed [U-¹³C]palmitate to explore fatty acid metabolism in skeletal muscle. These investigations have revealed differences in the handling of fatty acids between diabetic individuals and healthy controls, particularly in the release of ¹³C-labeled oxidation products like ¹³CO₂ and ¹³C-glutamine from muscle tissue. diabetesjournals.org
The table below summarizes findings from a study investigating the fate of [U-¹³C]palmitate in fasting mice, highlighting the distribution of the tracer in different tissues and metabolic products.
Distribution of [U-¹³C]palmitate and its metabolites in fasting mice 10 minutes after bolus injection.
| Parameter | Plasma | Liver (nmol/g protein) | Muscle (nmol/g protein) |
|---|---|---|---|
| Free [U-¹³C]palmitate Tracer | 2.5 ± 0.5 µmol/L | 39 ± 12 | 14 ± 4 |
| Tracer-Derived Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 |
| Tracer-Derived Triglycerides | - | 511 ± 160 | Not Detectable |
| Tracer-Derived Phosphatidylcholine | - | 58 ± 9 | Not Detectable |
Data sourced from studies on fasting mice. thieme-connect.comresearchgate.net
Analytical Techniques for Isotopic Enrichment and Metabolite Profiling
The use of potassium palmitate-1,2,3,4-¹³C₄ in metabolic research is critically dependent on advanced analytical techniques capable of detecting and quantifying isotopic enrichment in various metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of these analytical efforts.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry is a powerful tool for tracing the metabolic fate of ¹³C-labeled compounds due to its high sensitivity and ability to differentiate between isotopologues (molecules that differ only in their isotopic composition). thieme-connect.comresearchgate.netnih.govacs.orgresearchgate.netmetsol.comacs.orgresearchgate.netnih.govdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives
GC-MS is a widely used technique for the analysis of fatty acids, which are typically derivatized to enhance their volatility for gas chromatography. researchgate.netdntb.gov.uanih.govmdpi.com In the context of ¹³C-labeled palmitate studies, GC-MS can be used to measure the incorporation of ¹³C into various fatty acid pools. researchgate.netresearchgate.net The electron ionization (EI) method used in GC-MS generates fragment ions, which can provide information about the positional distribution of ¹³C atoms within the fatty acid carbon backbone. shimadzu.com This fragmentation pattern is crucial for metabolic flux analysis, as it helps to elucidate the specific metabolic pathways that have been active. researchgate.netdntb.gov.ua
For instance, by analyzing the ¹³C enrichment in fatty acid fragments, researchers can estimate the relative contributions of different metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to the synthesis of fatty acids. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipids and Metabolites
LC-MS is indispensable for the analysis of more complex lipids and polar metabolites that are not amenable to GC-MS. acs.orgrsc.orgoup.comnih.govunina.it This technique allows for the separation of a wide range of lipid classes, including triglycerides, phospholipids, and sphingolipids, before their introduction into the mass spectrometer. oup.comnih.gov The use of stable isotope-labeled fatty acids, such as ¹³C-palmitate, in conjunction with LC-MS enables the tracing of these fatty acids into various complex lipid species. oup.com
For example, studies have used LC-MS to quantify the incorporation of ¹³C-labeled palmitic acid into different lipid classes in human placental explants, revealing that the metabolic partitioning of fatty acids is dependent on the specific fatty acid. oup.com This research showed that ¹³C-palmitic acid was primarily directed into the synthesis of phosphatidylcholines. oup.com
High-Resolution Mass Spectrometry and Isotopomer Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for distinguishing between molecules with very similar masses and for the detailed analysis of isotopomer distributions. acs.orgacs.orgnih.govfrontiersin.org This capability is critical for metabolic flux analysis, where precise determination of ¹³C enrichment is required. acs.orgnih.gov
Tandem mass spectrometry (MS/MS), often coupled with high-resolution analyzers, allows for the fragmentation of selected precursor ions. researchgate.net The resulting product ion spectra provide detailed structural information and can reveal the specific positions of ¹³C labels within a molecule. researchgate.net This positional information significantly improves the precision of metabolic flux estimations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Detection
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.govaocs.orguc.ptcdnsciencepub.commagritek.com ¹³C-NMR is particularly valuable for tracing the metabolism of ¹³C-labeled substrates because it can directly detect the ¹³C nucleus and provide information about its chemical environment. nih.govuc.ptcdnsciencepub.com
The unique ability of ¹³C-NMR to determine the precise location of ¹³C enrichment within a molecule makes it a complementary technique to mass spectrometry. cdnsciencepub.com For example, in studies of fatty acid metabolism, ¹³C-NMR can distinguish between different isotopomers of a fatty acid, providing insights into the specific enzymatic reactions that have occurred. uc.ptcdnsciencepub.com While ¹³C has a low natural abundance, the use of ¹³C-labeled precursors like potassium palmitate-1,2,3,4-¹³C₄ significantly enhances the signal-to-noise ratio in ¹³C-NMR spectra, making it a feasible and informative analytical method. frontiersin.org
Sample Preparation and Derivatization for Isotopic Analysis
Accurate isotopic analysis of metabolites derived from this compound necessitates meticulous sample preparation to isolate the lipids of interest and make them amenable to analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction and Fractionation
The initial step in analyzing the metabolic fate of ¹³C-labeled palmitate is the extraction of total lipids from biological samples. oup.comnih.gov A widely used and effective method for this purpose is a modified Bligh and Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) mixture to extract both nonpolar and polar lipids. oup.comresearchgate.net The use of polar solvents is crucial as they can efficiently extract a wide range of lipid classes, including triglycerides, phospholipids, and free fatty acids, which may have incorporated the ¹³C label from the administered this compound. researchgate.net
To minimize contamination, which can significantly impact the accuracy of isotopic analysis, it is recommended to use glassware for all extraction procedures. nih.gov Plastic consumables can leach interfering compounds, including unlabeled palmitate, which would dilute the isotopic enrichment of the biological sample and lead to an underestimation of de novo lipid synthesis. nih.gov
Following total lipid extraction, fractionation may be employed to separate different lipid classes. This allows for a more detailed analysis of how the labeled palmitate has been distributed and metabolized.
Table 1: Common Solvents and Considerations for Lipid Extraction
| Solvent System | Lipid Classes Extracted | Key Considerations |
| Chloroform/Methanol | Triglycerides, Phospholipids, Free Fatty Acids | Highly effective for a broad range of lipids. researchgate.net |
| n-hexane/Ethanol | Nonpolar lipids | May be less efficient for polar lipids. researchgate.net |
| Acetone | General lipids | Used for extracting crude lipid mixtures. semanticscholar.org |
For optimal results, samples should be thoroughly dried using a freeze-dryer or oven and then homogenized to a fine powder before extraction. unm.eduisotopeecology.com
Derivatization Strategies for GC-MS Compatibility
Free fatty acids, including the labeled palmitate and its metabolic products, are not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govyoutube.com Therefore, a derivatization step is essential to convert them into more volatile and thermally stable esters. nih.gov
Silylation is a common derivatization technique where a silylating agent replaces the active hydrogen in the carboxylic acid group of the fatty acid with a trimethylsilyl (B98337) (TMS) group. unipi.it Two common silylating agents used for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS). unipi.it
BSTFA is a powerful silylating agent capable of derivatizing both free fatty acids and fatty acid carboxylates (metal soaps). unipi.it In contrast, HMDS selectively derivatizes free fatty acids, which can be useful for distinguishing between free and bound fatty acid pools in a sample. unipi.it Another common method involves transmethylation to form fatty acid methyl esters (FAMEs), often using a catalyst like boron trifluoride (BF₃) in methanol. nih.govmdpi.com
Table 2: Derivatization Agents for GC-MS Analysis of Fatty Acids
| Derivatization Agent | Target Molecules | Reaction Conditions |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Free fatty acids and metal soaps | Optimized with a full factorial experimental design. unipi.it |
| HMDS (1,1,1,3,3,3-hexamethyldisilazane) | Selectively derivatizes free fatty acids | Reaction with iso-octane at 60 °C. unipi.it |
| BF₃-Methanol | Free fatty acids | Heated at 70 °C for 30 minutes. mdpi.com |
The choice of derivatization agent and reaction conditions should be optimized to ensure complete derivatization and avoid isotopic fractionation. researchgate.net
Computational Approaches and Software for Metabolic Flux Analysis
The data generated from the isotopic analysis of samples treated with this compound are complex. Computational tools are indispensable for interpreting these data to reconstruct metabolic networks and quantify metabolic fluxes. wikipedia.orgoup.com
Metabolic Network Reconstruction and Modeling
Metabolic network reconstruction is the foundational step in metabolic flux analysis. It involves compiling all relevant biochemical reactions and metabolites for the biological system under investigation. wikipedia.org When using ¹³C-labeled substrates like this compound, the model must also include the atom transitions for each reaction to track the flow of the labeled carbon atoms. oup.com
Software tools are used to build these models, often represented in standardized formats like FluxML, an XML-based format for describing ¹³C metabolic models. oup.com These models serve as the in silico framework for simulating the distribution of ¹³C isotopes throughout the metabolic network. 13cflux.net
Flux Estimation Algorithms and Statistical Validation
Once a metabolic network is reconstructed and experimental data from ¹³C-labeling experiments are obtained, flux estimation algorithms are used to calculate the rates of the reactions in the network. nih.gov These algorithms aim to find the set of fluxes that best explain the measured isotopic labeling patterns of the metabolites. frontiersin.org
Several software packages have been developed to perform these complex calculations. These tools often employ iterative optimization algorithms to minimize the difference between the experimentally measured and the model-predicted isotopomer distributions. 13cflux.netnih.gov
Table 3: Software for Metabolic Flux Analysis
| Software | Key Features | Developer/Source |
| 13CFLUX2 | High-performance simulator for steady-state MFA, supports multicore CPUs and clusters. oup.com13cflux.net | 13cflux.net |
| INCA | MATLAB-based package for isotopomer network modeling and non-stationary MFA. vueinnovations.com | MFA Suite™, Vanderbilt University |
| MFA Suite™ | A toolkit that includes applications like ETA and PIRAMID for flux and isotopomer distribution analysis. vueinnovations.com | Vanderbilt University |
| OpenFLUX | Evaluates ¹³C labeling experiments for flux calculation under stationary conditions. wikipedia.org | OpenFLUX |
Statistical validation is a critical component of flux estimation. It involves assessing the goodness-of-fit between the model and the data and calculating confidence intervals for the estimated fluxes to determine the precision of the results. 13cflux.net
Isotopomer Distribution Analysis (MIDA)
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers, such as fatty acids, from a stable isotopically enriched precursor. physiology.org When this compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. MIDA analyzes the resulting mass isotopomer patterns in these metabolites as measured by mass spectrometry. physiology.org
By comparing the observed distribution of mass isotopomers to a statistically predicted distribution, MIDA can determine the isotopic enrichment of the immediate precursor pool for the synthesis of a particular molecule. physiology.org This allows researchers to calculate the fraction of a metabolite pool that was newly synthesized during the experiment (fractional synthesis). physiology.org This is particularly valuable for understanding the contribution of de novo lipogenesis versus the uptake of exogenous fatty acids. researchgate.net
Challenges and Future Directions in Potassium Palmitate 1,2,3,4 13c4 Research
Complexity of Metabolic Networks and Data Interpretation
Metabolic networks are extraordinarily complex, comprising thousands of interconnected reactions. researchgate.net While stable isotope tracers like Potassium palmitate-1,2,3,4-13C4 provide a dynamic view of these networks, interpreting the resulting data is a significant challenge. tandfonline.comfrontiersin.org The sheer volume and intricacy of the data generated can make it difficult to extract meaningful biological insights. nih.gov
One of the primary difficulties lies in the fact that metabolic networks are not linear pathways but are highly branched and interconnected. tandfonline.comtandfonline.com This means that the 13C label from palmitate can be distributed among a vast number of downstream metabolites, making it challenging to trace specific pathways and quantify their relative contributions. Furthermore, the interpretation of labeling patterns is often confounded by the high degree of connectivity within the network. nih.gov Classical approaches of simply highlighting labeled metabolites on a global network map often lead to information overload, obscuring the ability to trace individual metabolic processes. nih.gov
Another layer of complexity arises from the inherent biological variability and the dynamic nature of metabolism. nih.gov Metabolic fluxes are not static but are constantly adjusting to environmental and genetic perturbations. researchgate.net This dynamic behavior can make it difficult to obtain a clear and stable picture of metabolic activity, even with the use of sophisticated tracing techniques. The challenge is not just to identify which metabolites are labeled, but to understand the rates of flux through different pathways and how these rates change over time. frontiersin.org
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of cellular function, it is crucial to integrate metabolomics data obtained from tracers like this compound with other "omics" data, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). nih.govresearchgate.net This multi-omics approach promises to provide a more complete picture of how genetic information is translated into metabolic function. nih.gov However, the integration of these diverse and high-dimensional datasets presents significant technical and conceptual challenges. nih.gov
A major hurdle is the heterogeneity of the data. omicstutorials.com Genomics, transcriptomics, proteomics, and metabolomics data are generated using different technologies and have distinct formats and error structures. omicstutorials.com Finding a common framework to normalize and integrate these disparate data types is a non-trivial task. nih.gov Furthermore, the relationships between changes at the transcript, protein, and metabolite levels are often non-linear and time-delayed, adding another layer of complexity to the analysis. nih.gov
Despite these challenges, the potential rewards of successful multi-omics integration are immense. By correlating changes in gene expression and protein levels with alterations in metabolic fluxes, researchers can uncover the regulatory mechanisms that control metabolic pathways. This integrated approach can help to identify key enzymes and signaling pathways that are dysregulated in disease and to develop more targeted therapeutic strategies.
Advancements in Analytical Sensitivity and Throughput
The ability to detect and quantify 13C-labeled metabolites derived from this compound is critically dependent on the sensitivity and throughput of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Continuous advancements in these technologies are pushing the boundaries of what is possible in metabolic research. nih.govchromatographyonline.com
High-resolution mass spectrometry (HRMS) has become a powerful tool for stable isotope tracing studies, allowing for the precise measurement of the mass-to-charge ratio of ions and the differentiation of isotopically labeled metabolites from their unlabeled counterparts. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for separating the complex mixtures of metabolites found in biological samples before MS analysis. nih.govnih.gov The development of more sensitive and higher-throughput MS instruments enables the detection of low-abundance metabolites and the analysis of a larger number of samples, which is crucial for large-scale studies. chromatographyonline.comyoutube.com
While MS is highly sensitive, NMR offers the advantage of providing detailed information about the position of the 13C label within a molecule, which can be invaluable for elucidating complex metabolic pathways. frontiersin.org However, NMR is inherently less sensitive than MS. frontiersin.org Recent developments, such as the use of cryogenic probes and higher magnetic field strengths, have significantly improved the sensitivity of NMR. acs.org
| Analytical Technique | Key Advantages for 13C Tracing | Current Challenges |
| Mass Spectrometry (MS) | High sensitivity, high throughput, ability to analyze complex mixtures (when coupled with chromatography). nih.govnih.govnih.gov | Ion suppression effects, difficulty in distinguishing isomers. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the position of isotopic labels; non-destructive. frontiersin.org | Lower sensitivity compared to MS, requiring higher sample concentrations or longer acquisition times. frontiersin.org |
Development of More Sophisticated Computational Models
The raw data from stable isotope tracing experiments, while information-rich, requires sophisticated computational models for meaningful interpretation. frontiersin.orgacs.org These models are essential for translating labeling patterns into quantitative metabolic fluxes. frontiersin.orgkubikat.org The development of more advanced computational frameworks is a key area of ongoing research. acs.orgkubikat.org
13C Metabolic Flux Analysis (13C-MFA) is a powerful computational approach that uses mathematical models of metabolic networks to estimate intracellular fluxes from isotopic labeling data. nih.govfrontiersin.org However, traditional 13C-MFA methods can be computationally intensive and may suffer from issues of non-identifiability, where multiple different flux distributions can equally explain the experimental data. nih.govmdpi.com
To address these limitations, researchers are developing new modeling approaches. mdpi.com Machine learning techniques are being explored to accelerate the process of flux estimation and to handle the complexity of large-scale metabolic networks. acs.orgnih.gov For instance, machine learning frameworks can be trained on simulated data to predict flux ratios from metabolite labeling patterns, significantly reducing computation time. nih.gov Furthermore, efforts are underway to create standardized modeling languages and formats, such as FluxML, to improve the reproducibility and exchange of metabolic models between different research groups. frontiersin.org
New Frontiers in Stable Isotope Tracing Methodologies
The field of stable isotope tracing is continually evolving, with new methodologies emerging that promise to overcome existing limitations and open up new avenues of research. nih.govnih.govelsevierpure.com These advancements are focused on increasing sensitivity, expanding the scope of traceable pathways, and providing more dynamic information about metabolic processes. embopress.orgresearchgate.net
Hyperpolarization NMR for Enhanced Sensitivity
One of the most exciting recent developments is the use of hyperpolarization techniques to dramatically increase the sensitivity of NMR spectroscopy. nih.govresearchgate.net Dynamic Nuclear Polarization (DNP) is a method that can enhance the NMR signal of 13C-labeled compounds by tens of thousands of times. researchgate.netresearchgate.net This incredible boost in sensitivity allows for the real-time tracking of metabolic processes in vivo, something that was previously impossible with conventional NMR. nih.govresearchgate.net
Hyperpolarized [1-13C]pyruvate has been successfully used in clinical trials to image metabolic changes in prostate cancer patients. researchgate.net The application of hyperpolarization to fatty acid tracers like this compound holds immense potential for studying lipid metabolism in real-time and in a non-invasive manner. A significant challenge, however, is the short lifetime of the hyperpolarized state, which is typically only a few seconds to minutes. researchgate.net
Multiplexed Stable Isotope Resolved Metabolomics (mSIRM)
Multiplexed Stable Isotope Resolved Metabolomics (mSIRM) is an advanced technique that involves the use of multiple, differently labeled isotopic tracers simultaneously. frontiersin.org By tracing the fates of several substrates at once, mSIRM can provide a more comprehensive and dynamic picture of metabolic network activity. For example, by using a combination of 13C- and 15N-labeled tracers, researchers can simultaneously probe the metabolism of both carbon and nitrogen. frontiersin.org This approach is particularly powerful for studying the interplay between different metabolic pathways, such as glycolysis, the citric acid cycle, and amino acid metabolism. The complexity of the resulting data, however, necessitates sophisticated analytical and computational tools for its interpretation.
Expanding the Applicability to Diverse Biological Systems and Physiological States
The utility of this compound as a metabolic tracer is well-established, but its full potential can be realized by expanding its application across a wider array of biological contexts. As a stable isotope-labeled version of one of the most common saturated fatty acids, it allows researchers to trace the precise metabolic fate of palmitate without the safety concerns associated with radioactive isotopes. ontosight.aibioscientifica.com This makes it an invaluable tool for exploring lipid dynamics in a variety of organisms, tissues, and disease models. The chemical stability of the ¹³C label, which is not lost during metabolic processes like fatty acid desaturation, further enhances its reliability compared to other labeled fatty acids, such as those using deuterium. nih.govresearchgate.net Future research efforts are geared towards applying this tracer to new biological questions and systems to unravel the complexities of lipid metabolism in health and disease.
The investigation into tissue-specific lipid handling represents a significant area of expansion. Different organs exhibit unique metabolic profiles and responses to nutrient availability. By using ¹³C-labeled palmitate, researchers can dissect these differences with high precision. For instance, a study in fasting mice utilized [U-¹³C]-palmitate to compare its fate in the liver versus skeletal muscle. researchgate.net The findings revealed that the liver acts as a primary buffer for excess circulating fatty acids, incorporating the labeled palmitate predominantly into triglycerides and phosphatidylcholines. researchgate.net Conversely, skeletal muscle was identified as the main source of increased plasma long-chain acylcarnitines, which are intermediates of fatty acid oxidation. researchgate.net This demonstrates the tracer's power to elucidate the distinct roles of different tissues in systemic lipid homeostasis.
Furthermore, applying this compound to various cell models under different physiological or pathological stimuli can provide deep insights into cellular metabolism. Studies using stable isotope-labeled lipidomics in HepG2 liver cells have shown how cells respond to an overload of specific fatty acids. mdpi.com This approach can distinguish the metabolic pathways affected by saturated fatty acids like palmitate, which can induce inflammation and cell death (lipoapoptosis), from those affected by monounsaturated fatty acids. mdpi.com Similarly, research comparing proliferative cells with mature, oxidative cells like cardiomyocytes has used ¹³C-labeled fatty acids to show that while both cell types robustly perform β-oxidation, the subsequent fate of the resulting citrate (B86180) in the TCA cycle is dramatically different. nih.gov In mature cardiomyocytes, the fatty acid-derived carbon is almost completely oxidized, whereas in proliferating cells, a significant portion is diverted away from oxidation, likely towards biosynthetic pathways. nih.gov
The table below summarizes key research findings from studies utilizing ¹³C-labeled palmitate to investigate its metabolism in diverse biological systems and states.
| Biological System/Model | Physiological/Pathological State | Key Research Question | Major Findings with Tracer | Reference |
|---|---|---|---|---|
| Fasting Mice (C57BL/6N) | Fasting | What is the tissue-specific fate of excess free fatty acids (FFA) in the liver versus skeletal muscle? | The liver is the primary site for buffering excess FFA, incorporating labeled palmitate into triglycerides and phosphatidylcholines. Muscle is the main source of increased plasma long-chain acylcarnitines. | researchgate.net |
| Human Hepatoma Cells (HepG2) | Fatty Acid-Induced Lipotoxicity (NAFLD model) | How do specific fatty acids (e.g., palmitic acid) alter lipid metabolism and contribute to lipotoxicity? | Stable isotope tracing revealed that palmitic acid overload leads to distinct lipid profiles associated with inflammation and cell death, differentiating its effects from monounsaturated fatty acids. | mdpi.com |
| Cultured Proliferative Cells vs. Mature Cardiomyocytes | Proliferative vs. Oxidative Metabolic States | How does the metabolic fate of fatty acids differ between proliferative and terminally differentiated oxidative cells? | While β-oxidation was robust in both, mature cardiomyocytes showed near-complete oxidation of FA-derived acetyl-CoA. In proliferative cells, a significant fraction of FA-derived citrate was not oxidized in the TCA cycle. | nih.gov |
| Human Volunteers | Metabolic Steady State | Can positron emission tomography (PET) with [1-¹¹C]palmitate accurately measure palmitate flux compared to the gold-standard continuous infusion of [U-¹³C]palmitate? | PET-based methods did not yield the same kinetic results as the continuous infusion of [U-¹³C]palmitate, highlighting the robustness and distinct information provided by the stable isotope tracer method. | nih.gov |
Future research will likely see this compound used in even more complex scenarios. This includes studies on metabolic heterogeneity within tumors at a single-cell level, understanding lipid dynamics during neurodegenerative diseases, and exploring the impact of the microbiome on host fatty acid metabolism. biorxiv.org Combining stable isotope tracing with advanced analytical techniques like imaging mass spectrometry and single-cell 'omics' will further enhance our ability to visualize and quantify metabolic fluxes in intricate biological systems, pushing the boundaries of metabolic research. biorxiv.orgresearchgate.net
Q & A
Q. How is potassium palmitate-1,2,3,4-13C4 synthesized and characterized for isotopic purity in metabolic studies?
The synthesis typically involves esterification of ¹³C4-labeled palmitic acid with potassium hydroxide under controlled conditions to ensure minimal isotopic dilution. Isotopic purity (>99 atom% ¹³C) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm positional labeling at carbons 1–4 . For microbiological studies, pyrogen testing is recommended to eliminate endotoxin interference in cell-based assays .
Q. What are the critical parameters for preparing stock solutions of this compound to ensure stability in cell culture experiments?
Dissolve the compound in ethanol or a fatty acid-free albumin solution to mimic physiological conditions. Avoid aqueous buffers without carriers, as palmitate salts may precipitate. Optimize concentrations (e.g., 100–200 µM) to avoid cytotoxicity while ensuring sufficient tracer incorporation into lipid pools . Validate solubility using dynamic light scattering (DLS) to confirm micelle formation .
Q. How does isotopic labeling at carbons 1–4 influence the interpretation of β-oxidation studies compared to uniformly labeled (U-¹³C16) palmitate?
The 1,2,3,4-¹³C4 label allows precise tracking of the first four carbons during β-oxidation, enabling differentiation between incomplete oxidation (e.g., ¹³C-acetyl-CoA production) and complete oxidation to CO₂. In contrast, U-¹³C16 labeling provides total oxidation data but obscutes intermediate pathway dynamics. Use gas chromatography-mass spectrometry (GC-MS) to quantify ¹³C-enriched acylcarnitines or TCA cycle intermediates .
Advanced Research Questions
Q. How can tracer kinetics of potassium palmitate-1,2,3,4-¹³C4 be integrated with computational models to resolve compartmentalized lipid metabolism in hepatocytes?
Combine pulse-chase experiments with kinetic modeling (e.g., ordinary differential equations) to quantify fluxes through lipid synthesis, β-oxidation, and VLDL-TG secretion. Isotopomer spectral analysis (ISA) of ¹³C-labeled triglycerides (e.g., VLDL-TG) can distinguish contributions from de novo lipogenesis versus dietary palmitate . For example, in diabetic models, impaired VLDL-TG secretion correlated with reduced ¹³C4-palmitate incorporation during fasting .
Q. What experimental controls are essential when using ¹³C4-palmitate to study crosstalk between lipotoxicity and inflammation in macrophages?
Include unlabeled palmitate and ¹³C4-oleate controls to isolate isotope-specific effects. Use inhibitors of fatty acid transporters (e.g., CD36 or LOX-1 blockers) to validate uptake mechanisms. Pair RNA-seq with ¹³C-metabolomics to link inflammatory gene expression (e.g., Ccl2, Il6) to palmitate-driven metabolic rewiring . Dose-response studies are critical, as supra-physiological palmitate concentrations may artifactually amplify pro-inflammatory pathways .
Q. How can conflicting data on ¹³C4-palmitate incorporation into phospholipids versus neutral lipids be resolved across different cell types?
Discrepancies often arise from cell-specific lipid droplet dynamics or phospholipase activity. Use thin-layer chromatography (TLC) or LC-MS/MS to fractionate lipid classes and quantify ¹³C enrichment. In adipocytes, >70% of ¹³C4-palmitate may partition into triglycerides, while macrophages preferentially incorporate it into pro-inflammatory signaling lipids (e.g., ceramides) . Time-course experiments (0–24h) are recommended to capture transient lipid pool equilibration .
Methodological Troubleshooting
Q. Why might GC-MS fail to detect ¹³C4-palmitate in complex lipid extracts, and how can sensitivity be improved?
Derivatize fatty acids to methyl esters (FAMEs) using BF₃-methanol to enhance volatility. Use selective ion monitoring (SIM) for m/z ratios corresponding to ¹³C4-FAMEs (e.g., m/z 270–274). Alternatively, employ high-resolution LC-MS/MS with a C18 column and positive-ion electrospray to avoid derivatization losses .
Q. How should researchers address batch-to-batch variability in ¹³C4-palmitate purity for longitudinal studies?
Source certified reference materials (e.g., microbiologically tested batches) and validate each batch via ¹³C-NMR to confirm labeling positions. Store aliquots at -80°C under argon to prevent oxidation. Include internal standards (e.g., ¹³C16-palmitate) in assays to normalize inter-batch variability .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing time-resolved ¹³C4-palmitate tracing data in multi-omics studies?
Apply mixed-effects models to account for biological replicates and technical variability. Use pathway enrichment tools (e.g., KEGG, Reactome) to integrate ¹³C-metabolomics with transcriptomics. For example, co-regulation of FASN (fatty acid synthase) and ¹³C4-lipid species may highlight de novo synthesis bottlenecks in cancer models .
Q. How can machine learning enhance the predictive power of ¹³C4-palmitate tracing in metabolic syndrome research?
Train random forest or neural network models on isotopic enrichment patterns (e.g., liver vs. adipose ¹³C4-TG) to predict disease progression. Feature selection should prioritize metabolites with high ¹³C variance (e.g., acetyl-CoA, malonyl-CoA) to identify early biomarkers of insulin resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
